![molecular formula C21H19N3O4S2 B2964952 N-(3-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1207001-95-3](/img/structure/B2964952.png)
N-(3-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include a methoxyphenyl group, a methyl group, an oxadiazole ring, a thiophene ring, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The oxadiazole and thiophene rings, as well as the sulfonamide group, could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make it more polar and potentially increase its solubility in water .Scientific Research Applications
Anticancer Potential
A study by Ghorab, Bashandy, and Alsaid (2014) explored thiophene derivatives with sulfonamide moieties for their anticancer properties. They found that these compounds, including variants similar to N-(3-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide, exhibited notable cytotoxic activities against the human breast cancer cell line MCF7. This suggests a potential application in cancer therapy (Ghorab, Bashandy, & Alsaid, 2014).
Antimicrobial and Antitubercular Activities
Shingare et al. (2022) synthesized and assessed benzene sulfonamide pyrazole oxadiazole derivatives for antimicrobial and antitubercular activities. They found that some compounds, closely related in structure to the compound , demonstrated good antibacterial activity against several bacterial strains and were effective antitubercular agents against M. tuberculosis H37Rv (Shingare et al., 2022).
Inhibitory Activities
A study by Kucukoglu et al. (2016) focused on polymethoxylated-pyrazoline benzene sulfonamides and their inhibitory effects on carbonic anhydrase isoenzymes. This suggests potential applications in disorders related to these enzymes, such as glaucoma or edema (Kucukoglu et al., 2016).
Photodynamic Therapy
Pişkin, Canpolat, and Öztürk (2020) investigated new zinc phthalocyanines substituted with benzenesulfonamide derivative groups for their use in photodynamic therapy, especially for cancer treatment. These compounds exhibit properties like high singlet oxygen quantum yield, essential for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Bouklah et al. (2006) explored the use of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium. This research indicates potential applications of similar sulfonamide-based compounds in protecting metals against corrosion (Bouklah et al., 2006).
Anticonvulsant Agents
Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety with anticonvulsant properties. These findings suggest the possibility of developing anticonvulsant drugs from similar compounds (Farag et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-14-6-4-7-15(12-14)20-22-21(28-23-20)19-18(10-11-29-19)30(25,26)24(2)16-8-5-9-17(13-16)27-3/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSZRKHRMOZJAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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